3-(N-Nitrosomethylamino)propionaldehyde
Overview
Description
3-(N-Nitrosomethylamino)propionaldehyde is an organic compound with the chemical formula C4H8N2O2. It is a nitrosated derivative of arecoline, a major alkaloid found in areca nut. This compound is known for its potential carcinogenic properties and has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(N-Nitrosomethylamino)propionaldehyde can be synthesized through the nitrosation of arecoline. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate safety measures and equipment .
Chemical Reactions Analysis
Types of Reactions
3-(N-Nitrosomethylamino)propionaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(N-Nitrosomethylamino)propionaldehyde has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation reactions and their mechanisms.
Biology: Investigated for its role in DNA damage and mutagenesis.
Mechanism of Action
The mechanism of action of 3-(N-Nitrosomethylamino)propionaldehyde involves its ability to cause DNA damage. It induces DNA single-strand breaks and DNA-protein cross-links, leading to decreased cell survival. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2A13 and CYP2A6, which activate it to form reactive intermediates that interact with cellular DNA .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosoguvacoline
- N-Nitrosoguvacine
- 3-(N-Nitrosomethylamino)propionitrile
Comparison
3-(N-Nitrosomethylamino)propionaldehyde is unique due to its specific structure and the type of DNA damage it induces. While other nitrosated derivatives like N-Nitrosoguvacoline and N-Nitrosoguvacine also cause DNA damage, the extent and type of damage can vary. 3-(N-Nitrosomethylamino)propionitrile, another similar compound, is also known for its mutagenic properties but differs in its metabolic activation pathways .
Properties
IUPAC Name |
N-methyl-N-(3-oxopropyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGSPCLZUXSVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006062 | |
Record name | N-Methyl-N-(3-oxopropyl)nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85502-23-4 | |
Record name | 3-(Methylnitrosoamino)propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85502-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylnitrosaminopropionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085502234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-(3-oxopropyl)nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-NITROSOMETHYLAMINO)PROPIONALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4C3WCP5XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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